

Physicochemical properties of S-4-Nitrobutyryl-CoA

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Compound of Interest

Compound Name: **S-4-Nitrobutyryl-CoA**

Cat. No.: **B15546174**

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An In-depth Technical Guide on the Physicochemical Properties of **S-4-Nitrobutyryl-CoA**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **S-4-Nitrobutyryl-CoA** is a specialized chemical for which publicly available experimental data is limited. This guide compiles available computed data and outlines general experimental approaches based on the properties of similar molecules. All quantitative data presented are based on computational models and should be confirmed through experimental validation.

Core Physicochemical Properties

Quantitative data for **S-4-Nitrobutyryl-CoA** is primarily available from computational sources. Experimental values for properties such as melting point, boiling point, and solubility have not been reported in the reviewed literature.

Table 1: Computed Physicochemical Properties of **S-4-Nitrobutyryl-CoA**

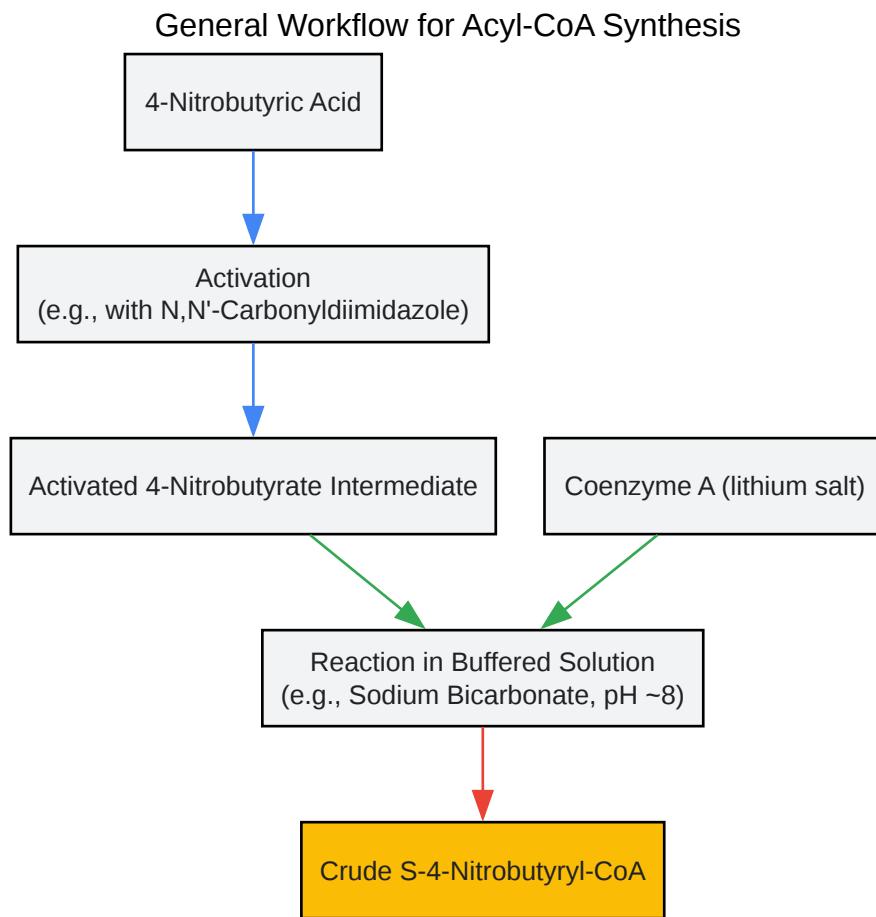
Property	Value	Data Source
Molecular Formula	C ₂₅ H ₄₁ N ₈ O ₁₉ P ₃ S	PubChem[1]
Molecular Weight	882.6 g/mol	PubChem[1]
Exact Mass	882.14215327 Da	PubChem[1]
IUPAC Name	S-[2-[3-[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa- noylamino]ethyl] 4- nitrobutanethioate	PubChem[1]
Topological Polar Surface Area	435 Å ²	PubChem[1]
Hydrogen Bond Donor Count	9	Probes & Drugs[2]
Hydrogen Bond Acceptor Count	21	Probes & Drugs[2]
Rotatable Bond Count	23	Probes & Drugs[2]
Computed LogP	-1.28	Probes & Drugs[2]

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of **S-4-Nitrobutyryl-CoA** are not available in the public domain. The following sections describe generalized methodologies commonly employed for acyl-CoA esters, which would likely be adaptable for **S-4-Nitrobutyryl-CoA**.

General Synthesis of Acyl-CoA Esters

The synthesis of acyl-CoA esters, such as **S-4-Nitrobutyryl-CoA**, typically proceeds through the reaction of Coenzyme A with an activated form of the corresponding carboxylic acid.



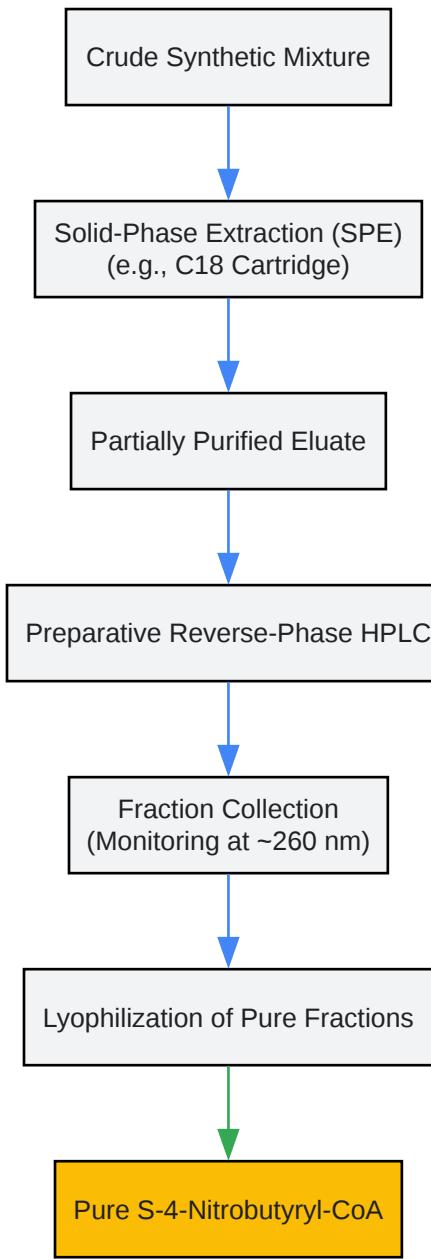
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Caption: A generalized workflow for the synthesis of **S-4-Nitrobutyryl-CoA**.

General Purification Protocol for Acyl-CoA Esters

Purification of the crude reaction product is essential to remove unreacted starting materials and byproducts. A common approach involves solid-phase extraction followed by preparative high-performance liquid chromatography (HPLC).

General Purification Workflow for Acyl-CoA Esters

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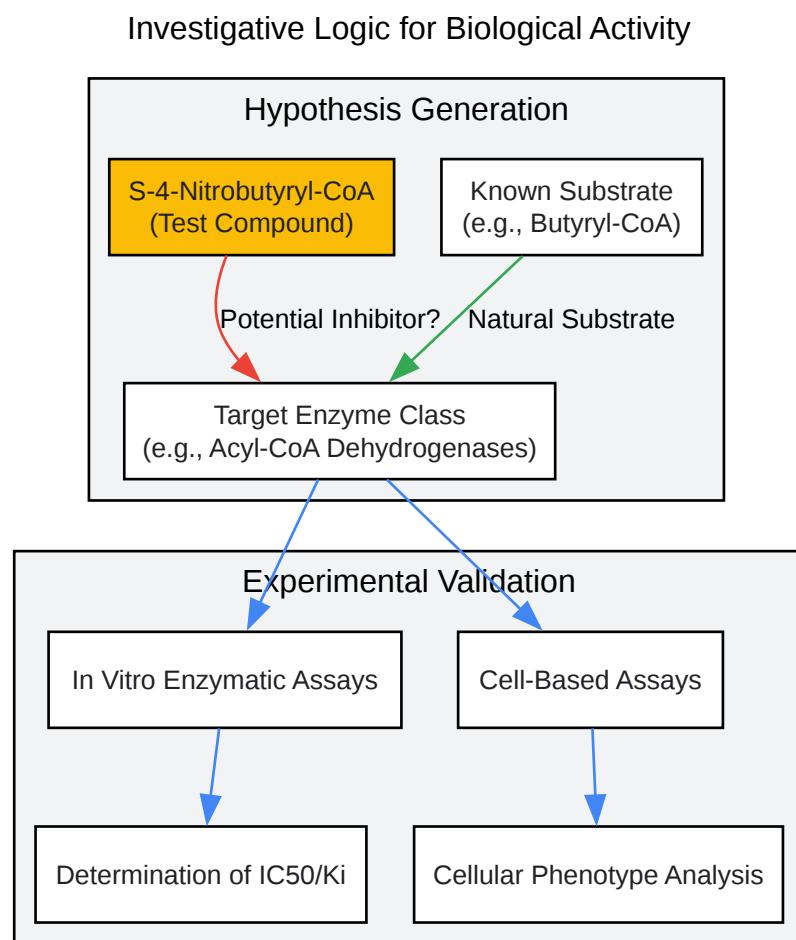
Caption: A typical purification workflow for acyl-CoA esters.

Signaling Pathways and Biological Interactions

A comprehensive literature search did not reveal any established role for **S-4-Nitrobutyryl-CoA** in biological signaling pathways. Acyl-CoA molecules are central to metabolism, and synthetic analogs are often designed as enzymatic inhibitors or probes. For instance, modified

acyl-CoAs can act as inhibitors of enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases or dehydrogenases. However, no specific interactions or pathways involving **S-4-Nitrobutyryl-CoA** have been documented.

The logical relationship for investigating the potential biological role of a novel acyl-CoA analog like **S-4-Nitrobutyryl-CoA** is depicted below.



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Caption: Logical workflow for investigating the biological role of **S-4-Nitrobutyryl-CoA**.

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References

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